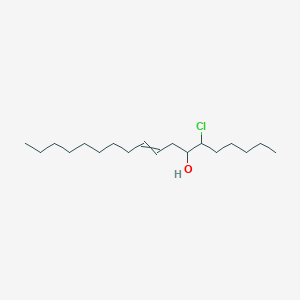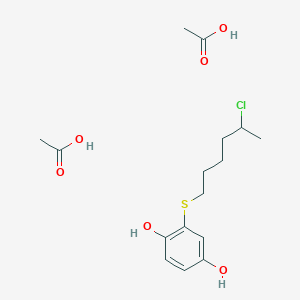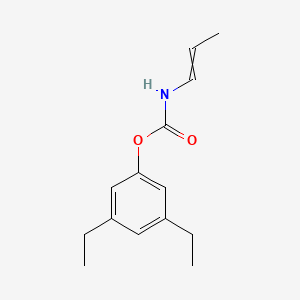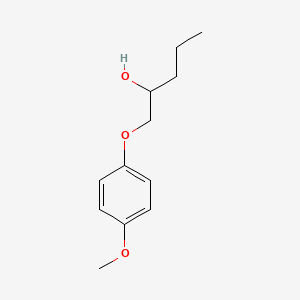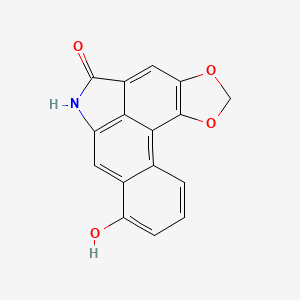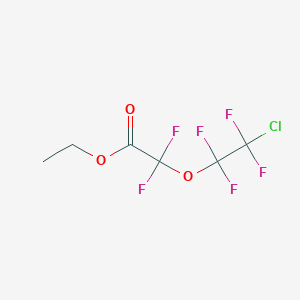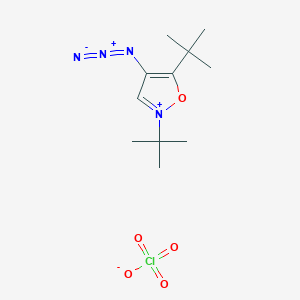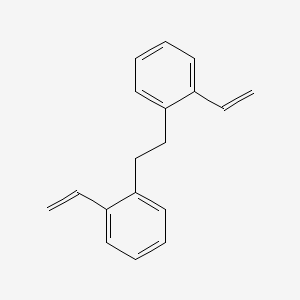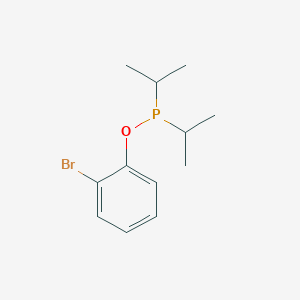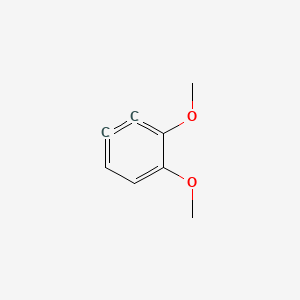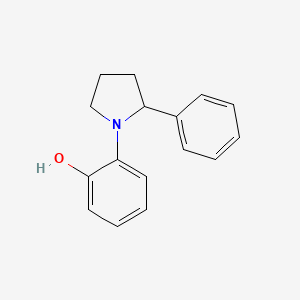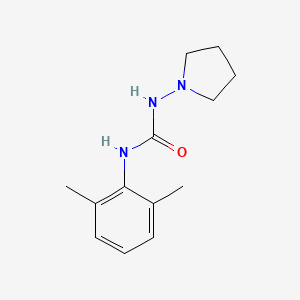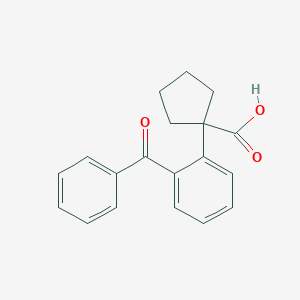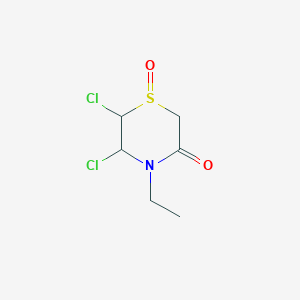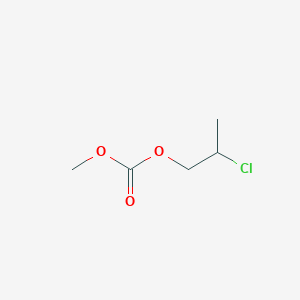
2-Chloropropyl methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloropropyl methyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a chloropropyl group attached to a methyl carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropyl methyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-chloropropanol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Chloropropyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water or aqueous base, the carbonate ester can hydrolyze to yield 2-chloropropanol and methanol.
Transesterification: The carbonate group can be exchanged with other alcohols under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Hydrolysis: Typically carried out using water or aqueous sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are often used.
Major Products Formed
Nucleophilic Substitution: Substituted chloropropyl derivatives.
Hydrolysis: 2-Chloropropanol and methanol.
Transesterification: New carbonate esters with different alkyl groups.
科学研究应用
2-Chloropropyl methyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Employed in the preparation of polycarbonates and other polymeric materials.
Pharmaceuticals: Potential use in the synthesis of drug molecules and active pharmaceutical ingredients.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloropropyl methyl carbonate primarily involves nucleophilic substitution reactions. The chlorine atom in the chloropropyl group is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is leveraged in various synthetic applications to introduce different functional groups into organic molecules.
相似化合物的比较
Similar Compounds
2-Chloroethyl methyl carbonate: Similar structure but with an ethyl group instead of a propyl group.
2-Bromopropyl methyl carbonate: Contains a bromine atom instead of chlorine.
2-Chloropropyl ethyl carbonate: Similar structure but with an ethyl group in the carbonate moiety.
Uniqueness
2-Chloropropyl methyl carbonate is unique due to the specific combination of a chloropropyl group and a methyl carbonate moiety. This combination imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
84226-81-3 |
|---|---|
分子式 |
C5H9ClO3 |
分子量 |
152.57 g/mol |
IUPAC 名称 |
2-chloropropyl methyl carbonate |
InChI |
InChI=1S/C5H9ClO3/c1-4(6)3-9-5(7)8-2/h4H,3H2,1-2H3 |
InChI 键 |
SGOJZKCRAQJZPU-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


